Tubulysin IM-1
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Overview
Description
Tubulysin IM-1 is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including those resistant to multiple drugs . This compound, like other tubulysins, inhibits tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tubulysin IM-1 involves a highly convergent multicomponent assembly, often utilizing the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) . These reactions are known for their efficiency in forming multiple bonds in a single step, minimizing waste and enhancing the overall yield . The use of stereoselective catalysis and bulky ligands helps control the regioselective and diastereoselective synthesis of this compound .
Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its structure and the need for precise stereochemical control. advancements in synthetic methodologies, including the use of chiral phosphoric acid catalysts and Lewis acids, have improved the scalability of this compound production .
Chemical Reactions Analysis
Types of Reactions: Tubulysin IM-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the tubulysin structure.
Substitution: Substitution reactions, particularly at the amide and ester functional groups, are common in the synthesis of tubulysin derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various tubulysin analogs and derivatives, which are often evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
Tubulysin IM-1 has a wide range of scientific research applications:
Mechanism of Action
Tubulysin IM-1 exerts its effects by inhibiting the polymerization of tubulin, a key protein in the formation of microtubules . This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis . The molecular targets of this compound include the tubulin heterodimers, which are essential for microtubule assembly .
Comparison with Similar Compounds
- Tubulysin A
- Tubulysin B
- Tubulysin D
- Tubulysin E
Comparison: Tubulysin IM-1 shares structural similarities with other tubulysins, such as the presence of N-methyl-D-pipecolic acid, L-isoleucine, tubuvaline, and tubuphenylalanine residues . this compound is unique in its specific functional groups and stereochemistry, which contribute to its distinct biological activity and potency . Compared to other tubulysins, this compound has shown enhanced stability and efficacy in preclinical models .
Properties
Molecular Formula |
C32H47N3O6S |
---|---|
Molecular Weight |
601.8 g/mol |
IUPAC Name |
[(1R,3R)-4-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[4-[[(2R,4S)-4-methyl-5-oxo-1-phenylheptan-2-yl]carbamoyl]-1,3-thiazol-2-yl]pentyl] acetate |
InChI |
InChI=1S/C32H47N3O6S/c1-10-27(37)21(4)16-24(17-23-14-12-11-13-15-23)33-29(38)25-19-42-30(34-25)28(40-22(5)36)18-26(20(2)3)35(9)31(39)41-32(6,7)8/h11-15,19-21,24,26,28H,10,16-18H2,1-9H3,(H,33,38)/t21-,24+,26+,28+/m0/s1 |
InChI Key |
CSCGMCSPBRLFPY-WVXXHOLESA-N |
Isomeric SMILES |
CCC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)[C@@H](C[C@H](C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C |
Canonical SMILES |
CCC(=O)C(C)CC(CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)C(CC(C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C |
Origin of Product |
United States |
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